molecular formula C19H27N3O2S B6478510 methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate CAS No. 892294-67-6

methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate

Cat. No.: B6478510
CAS No.: 892294-67-6
M. Wt: 361.5 g/mol
InChI Key: ZYXFXZKHMBWSDT-UHFFFAOYSA-N
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Description

Methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group attached to a bipiperidine moiety through a carbothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with methanol under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst . Another approach involves the use of solid heterogeneous catalysts and microwave-assisted esterification, which offers advantages such as higher yields and shorter reaction times .

Industrial Production Methods

In industrial settings, the production of methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of solid catalysts and microwave irradiation can further enhance the production process by reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate is unique due to its bipiperidine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-[(4-piperidin-1-ylpiperidine-1-carbothioyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-24-18(23)16-7-3-4-8-17(16)20-19(25)22-13-9-15(10-14-22)21-11-5-2-6-12-21/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXFXZKHMBWSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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